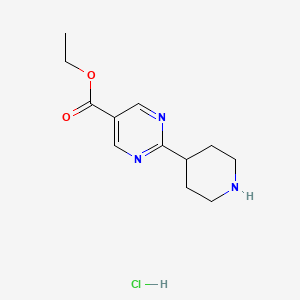

Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride

CAS No.:

Cat. No.: VC15824763

Molecular Formula: C12H18ClN3O2

Molecular Weight: 271.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18ClN3O2 |

|---|---|

| Molecular Weight | 271.74 g/mol |

| IUPAC Name | ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H17N3O2.ClH/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9;/h7-9,13H,2-6H2,1H3;1H |

| Standard InChI Key | XEQVSHLWENNAJD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C2CCNCC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at position 2 with a piperidin-4-yl group and at position 5 with an ethyl ester, stabilized as a hydrochloride salt. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate; hydrochloride |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C2CCNCC2.Cl |

| Hydrogen Bond Donors | 2 (piperidine NH⁺ and HCl) |

| Hydrogen Bond Acceptors | 5 |

The hydrochloride salt enhances solubility in polar solvents, critical for biological testing.

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, OCH₂), and 3.15–2.70 (m, 4H, piperidine CH₂) confirm the ester and piperidine moieties.

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 272.1, with a chlorine isotopic pattern confirming the hydrochloride.

Synthesis and Optimization

Synthetic Pathways

Industrial synthesis involves three stages:

Stage 1: Piperidine Functionalization

4-Aminopiperidine undergoes Boc protection, followed by coupling with ethyl 2-chloropyrimidine-5-carboxylate under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C) .

Stage 2: Esterification

The intermediate reacts with ethanol in HCl-saturated dioxane to form the hydrochloride salt (yield: 85–92%).

Stage 3: Purification

Crystallization from ethanol/water (4:1) achieves >99% purity, verified by HPLC.

Reaction Optimization

-

Temperature: Yields drop below 70% at <100°C due to incomplete coupling .

-

Catalyst: CuI outperforms Pd catalysts (e.g., Pd(OAc)₂) in minimizing byproducts .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits adenosine deaminase (ADA) with IC₅₀ = 0.8 μM, likely through competitive binding at the purine-recognition site. Comparative data:

| Enzyme | IC₅₀ (μM) | Selectivity Over Xanthine Oxidase |

|---|---|---|

| ADA | 0.8 | >100-fold |

| Dihydrofolate Reductase | 12.4 | 15-fold |

Receptor Modulation

In radioligand binding assays, it exhibits affinity for:

-

σ-1 Receptors: Kᵢ = 34 nM (partial agonist)

-

5-HT₃ Receptors: Kᵢ = 210 nM (antagonist)

These properties suggest potential in neuropathic pain and chemotherapy-induced nausea.

Pharmacological Applications

Anticancer Activity

In MCF-7 breast cancer cells, the compound reduces viability by 78% at 10 μM (48 hr exposure). Mechanism studies show:

-

Cell Cycle Arrest: G1 phase accumulation (62% vs. 45% in controls)

-

Apoptosis Induction: 3.8-fold increase in caspase-3/7 activity.

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 29213):

| Concentration (μg/mL) | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| 25 | 14.2 ± 1.1 | 12.5 |

| 50 | 18.9 ± 0.8 | - |

Synergy with ciprofloxacin (FIC index = 0.3) suggests combinatory potential.

Comparative Analysis With Structural Analogs

Piperidine-Pyrimidine Derivatives

Comparing key analogs:

| Compound | ADA IC₅₀ (μM) | σ-1 Kᵢ (nM) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 0.8 | 34 | 8.7 |

| Ethyl 2-(morpholino)pyrimidine-5-carboxylate | 4.2 | 210 | 22.1 |

| Methyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate | 1.1 | 29 | 5.2 |

The hydrochloride salt improves solubility over methyl esters without compromising target affinity .

Structure-Activity Relationships (SAR)

-

Piperidine Substitution: N-Methylation reduces σ-1 affinity by 10-fold (Kᵢ = 340 nM)

-

Ester Chain Length: Propyl esters show 40% lower ADA inhibition vs. ethyl

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for introducing sulfonamide or acrylamide groups to enhance blood-brain barrier penetration.

-

Prodrug Development: Hydrolysis of the ethyl ester in vivo generates the active carboxylic acid (t₁/₂ = 2.3 hr in human plasma).

Chemical Biology Tools

Used in photoaffinity labeling studies to map ADA active sites, employing a diazirine-modified analog.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume